molecular formula C5H4BCl2NO2 B1418762 (4,6-Dichloropyridin-3-yl)boronic acid CAS No. 1070893-11-6

(4,6-Dichloropyridin-3-yl)boronic acid

Cat. No. B1418762
CAS RN: 1070893-11-6
M. Wt: 191.81 g/mol
InChI Key: MUXIQUFADVGXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,6-Dichloropyridin-3-yl)boronic acid, also known as DCPB, is a boronic acid derivative of pyridine. It is a chiral, water-soluble molecule with a wide range of applications in organic synthesis and medicinal chemistry. DCPB has been used in a variety of research applications, including the synthesis of chiral compounds, the development of analytical methods, and the study of biochemical and physiological effects.

Scientific Research Applications

Catalysis and Organic Synthesis

(4,6-Dichloropyridin-3-yl)boronic acid, a derivative of boronic acid, exhibits versatile properties in catalysis and organic synthesis. The study by Hashimoto et al. (2015) exemplifies the significance of boronic acids in catalysis, particularly highlighting their utilization in highly enantioselective aza-Michael additions, a type of reaction pivotal in synthesizing densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015). Additionally, Bouillon et al. (2003) and Smith et al. (2008) demonstrated the use of halopyridinylboronic acids, including this compound, in Suzuki cross-coupling reactions, a cornerstone method in constructing complex organic molecules, thereby offering pathways to novel pyridine libraries (Bouillon et al., 2003)(Smith et al., 2008).

Chemosensing and Detection

The interaction of boronic acids with cis-1,2- or 1,3-diol leads to the formation of five- or six-membered rings, a property that is leveraged in the development of fluorescent chemosensors for various biologically active substances. Huang et al. (2012) emphasized the role of boronic acids in sensing applications, specifically their ability to probe carbohydrates and bioactive substances, marking significant progress in the field of boronic acid sensors for a range of analytes including L-dopamine, fluoride, and hydrogen peroxide (Huang et al., 2012). This indicates the potential of this compound in developing advanced sensing mechanisms for various chemical and biological entities.

Biomedical and Material Applications

Boronic acids, including this compound, are instrumental in biomedical applications and materials chemistry. Cambre and Sumerlin (2011) reviewed the wide-ranging use of boronic acid-containing polymers in treating diseases like HIV, obesity, diabetes, and cancer, and emphasized their unique reactivity and responsive nature (Cambre & Sumerlin, 2011). Furthermore, Sadu et al. (2017) highlighted the applications of four-coordinate boron(III) complexes, synthesized from boronic acids, in fields such as organic electronics, photonics, and biomedical imaging (Sadu, Bin, Lee, & Lee, 2017). These studies underscore the broad utility of this compound derivatives in creating advanced materials and biomedical solutions.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, (4,6-Dichloropyridin-3-yl)boronic acid participates in a transmetalation process . This process involves the transfer of the boronic acid group (which is formally nucleophilic) from boron to a palladium catalyst . The palladium catalyst has previously undergone oxidative addition with an electrophilic organic group, forming a new Pd-C bond .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound is often used, is a key process in the synthesis of various organic compounds . These compounds could potentially affect numerous biochemical pathways, depending on their specific structures and properties.

Pharmacokinetics

For instance, it is known to be soluble , which could potentially impact its absorption and distribution

Result of Action

As a reagent in suzuki-miyaura cross-coupling reactions, this compound plays a crucial role in the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of a wide range of organic compounds with various biological activities.

Action Environment

The action of this compound, like many chemical reactions, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions in which this compound is used are known to be exceptionally mild and functional group tolerant . Additionally, the compound is known to be stable , which could potentially enhance its efficacy under various environmental conditions. It should be stored in an inert atmosphere and under -20°c for optimal stability .

properties

IUPAC Name

(4,6-dichloropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BCl2NO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXIQUFADVGXLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672079
Record name (4,6-Dichloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1070893-11-6
Record name (4,6-Dichloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4,6-Dichloropyridin-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4,6-Dichloropyridin-3-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4,6-Dichloropyridin-3-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(4,6-Dichloropyridin-3-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4,6-Dichloropyridin-3-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(4,6-Dichloropyridin-3-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.